2,2-dibromo-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound that features a cyclopropane ring, bromine atoms, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functionalization to introduce the hydrazide group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperatures and solvent conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Another brominated thiophene derivative with applications in organic electronics.
2,5-Bis(5-bromothiophen-2-yl)thiophene: Similar structure but with additional thiophene rings, used in the synthesis of conductive polymers.
Uniqueness
2,2-dibromo-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-1-methylcyclopropanecarbohydrazide is unique due to its cyclopropane ring and hydrazide functionality, which provide distinct chemical reactivity and potential for diverse applications compared to other brominated thiophene derivatives.
Properties
IUPAC Name |
2,2-dibromo-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br3N2OS/c1-6(7-3-4-8(12)18-7)15-16-9(17)10(2)5-11(10,13)14/h3-4H,5H2,1-2H3,(H,16,17)/b15-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVUNGNLDQXRE-GIDUJCDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1(CC1(Br)Br)C)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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